Chlormequatchlorid

Übersicht

Beschreibung

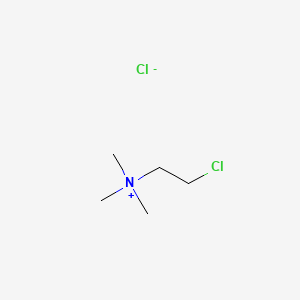

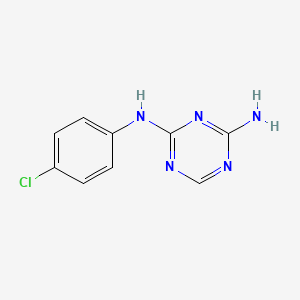

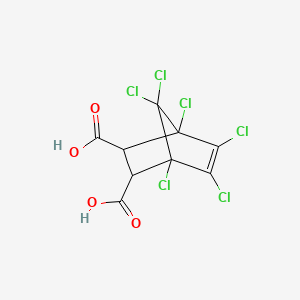

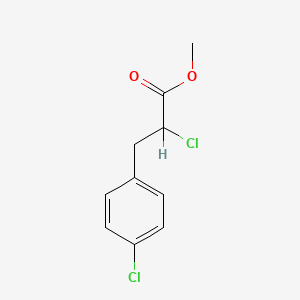

Chlormequat Chlorid ist eine organische Verbindung mit der Formel ClCH₂CH₂N(CH₃)₃⁺Cl⁻. Es ist ein quaternäres Ammoniumsalz und wird häufig als Pflanzenwachstumsregulator eingesetzt. Diese Verbindung wird typischerweise als farbloser, hygroskopischer, kristalliner Stoff verkauft, der in Wasser und Ethanol löslich ist. Chlormequat Chlorid ist bekannt für seine Fähigkeit, die Gibberellinsynthese zu hemmen, was zu einer reduzierten Zellstreckung und dickeren, stabileren Stängeln bei Pflanzen führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Chlormequat Chlorid kann durch Reaktion von Ethylenoxid mit Trimethylamin synthetisiert werden, gefolgt von einer Chlorierung. Die Reaktionsbedingungen umfassen typischerweise:

Reaktion von Ethylenoxid und Trimethylamin: Dieser Schritt wird unter kontrollierter Temperatur und Druck durchgeführt, um 2-Chlorethyltrimethylammoniumhydroxid zu bilden.

Chlorierung: Das Hydroxid wird dann mit Salzsäure behandelt, um Chlormequat Chlorid zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Chlormequat Chlorid umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst:

Rohstoffvorbereitung: Ethylenoxid und Trimethylamin werden in großen Mengen hergestellt.

Reaktion und Chlorierung: Die Reaktion wird in großen Reaktoren durchgeführt, gefolgt von einer Chlorierung mit Salzsäure.

Wissenschaftliche Forschungsanwendungen

Chlormequat Chlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Landwirtschaft: Es wird verwendet, um das Pflanzenwachstum zu regulieren, den Ernteertrag zu verbessern und die Widerstandsfähigkeit gegen Umweltstressoren zu erhöhen.

Wirkmechanismus

Chlormequat Chlorid übt seine Wirkungen hauptsächlich durch Hemmung der Gibberellinsynthese aus. Diese Hemmung führt zu einer reduzierten Zellstreckung und dickeren, stabileren Pflanzenstängeln. Die Verbindung zielt auf die Cytochrom-P450-Enzyme ab, die an der Gibberellinsynthese beteiligt sind, wodurch die Produktion von Gibberellinen reduziert und ein kompakteres Pflanzenwachstum gefördert wird .

Wirkmechanismus

Target of Action

Chlormequat chloride, also known as CCC, is a plant growth regulator that primarily targets the hormone gibberellin . Gibberellin is a plant hormone that stimulates stem elongation and cell division . By inhibiting gibberellin, CCC effectively controls plant growth .

Mode of Action

CCC interacts with its target, gibberellin, by inhibiting its biosynthesis . This inhibition leads to reduced cell elongation, resulting in shorter, thicker stalks . Additionally, CCC can also be used as an adjuvant for herbicides by retarding their oxidative disposal by plants due to cytochrome P450 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by CCC is the gibberellin biosynthesis pathway . By inhibiting this pathway, CCC reduces cell elongation, leading to sturdier stalks that facilitate harvesting of cereal crops . This also results in additional root development and increased chlorophyll concentration .

Pharmacokinetics

CCC is highly soluble in water and has a low volatility . These properties impact its bioavailability, as it can easily be absorbed and transported within the plant system .

Result of Action

The action of CCC results in several observable effects on plants. It causes stem thickening, reduced stem height, additional root development, and plant dwarfing . It also increases chlorophyll concentration, leading to greener plants . These changes facilitate the harvesting of cereal crops and improve their resistance to lodging .

Action Environment

The action, efficacy, and stability of CCC are influenced by environmental factors. It is highly soluble in water, which means its action can be influenced by the water content in the environment . Therefore, the application of CCC needs to be carefully managed to ensure its effectiveness while minimizing its environmental impact .

Biochemische Analyse

Biochemical Properties

Chlormequat chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme cytochrome P450, which it inhibits. This inhibition retards the oxidative disposal of herbicides by plants, enhancing their efficacy . Additionally, chlormequat chloride inhibits gibberellin biosynthesis, which is crucial for cell elongation in plants . This inhibition results in reduced stem height and increased chlorophyll concentration, contributing to the overall robustness of the plant .

Cellular Effects

Chlormequat chloride affects various types of cells and cellular processes. In plants, it causes stem thickening, reduced stem height, additional root development, and plant dwarfing . It also increases chlorophyll concentration, which enhances photosynthesis . At the cellular level, chlormequat chloride influences cell signaling pathways by inhibiting gibberellin biosynthesis, leading to reduced cell elongation . This compound also impacts gene expression related to growth and development, resulting in sturdier and more resilient plants .

Molecular Mechanism

The molecular mechanism of chlormequat chloride involves its action as an inhibitor of gibberellin biosynthesis. It binds to and inhibits the activity of cytochrome P450 enzymes, which are involved in the oxidative steps of gibberellin biosynthesis . This inhibition prevents the conversion of ent-kaurene to gibberellins, leading to reduced cell elongation and thicker stalks . Additionally, chlormequat chloride can act as an alkylating agent, further influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlormequat chloride change over time. The compound exhibits moderate persistency in soil, with first-order DT50 values ranging from 27 to 34 days . Over time, chlormequat chloride degrades, leading to a decrease in its concentration and efficacy. Long-term studies have shown that chlormequat chloride can cause developmental toxicity in animal models, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of chlormequat chloride vary with different dosages in animal models. At low doses, it can reduce fertility and harm the developing fetus . High doses of chlormequat chloride have been linked to developmental toxicity, including changes in the development of the head and bones and alterations in key metabolic processes . The LD50 (rat, oral) is approximately 670 mg/kg, indicating moderate toxicity .

Metabolic Pathways

Chlormequat chloride is involved in the metabolic pathways of gibberellin biosynthesis. It inhibits the enzyme cytochrome P450, which catalyzes the oxidation of ent-kaurene to gibberellins . This inhibition disrupts the normal metabolic flux, leading to reduced levels of bioactive gibberellins and increased levels of inactive forms . The metabolism of chlormequat chloride has been investigated in cereals and rotational crops, with chlormequat being the only relevant compound identified .

Transport and Distribution

Chlormequat chloride is extensively absorbed, barely metabolized, and rapidly excreted, primarily through urine . In plants, it is transported to various tissues, including stems and leaves, where it exerts its growth-regulating effects . The compound’s high solubility in water facilitates its distribution within plant tissues, enhancing its efficacy as a growth regulator .

Subcellular Localization

Chlormequat chloride’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes involved in gibberellin biosynthesis . It does not tend to accumulate in specific organelles but rather exerts its effects throughout the cell. The compound’s high aqueous solubility ensures its widespread distribution within the cell, allowing it to effectively inhibit gibberellin biosynthesis and regulate plant growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chlormequat chloride can be synthesized through the reaction of ethylene oxide with trimethylamine, followed by chlorination. The reaction conditions typically involve:

Ethylene oxide and trimethylamine reaction: This step is carried out under controlled temperature and pressure to form 2-chloroethyltrimethylammonium hydroxide.

Chlorination: The hydroxide is then treated with hydrochloric acid to yield chlormequat chloride.

Industrial Production Methods

Industrial production of chlormequat chloride involves similar synthetic routes but on a larger scale. The process includes:

Raw Material Preparation: Ethylene oxide and trimethylamine are prepared in large quantities.

Reaction and Chlorination: The reaction is carried out in large reactors, followed by chlorination using hydrochloric acid.

Purification: The product is purified through crystallization and filtration to obtain high-purity chlormequat chloride.

Analyse Chemischer Reaktionen

Reaktionstypen

Chlormequat Chlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Als quaternäres Ammoniumsalz kann es an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Es kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien umfassen Nukleophile wie Hydroxidionen, die das Chloridion ersetzen können.

Oxidation: Oxidationsmittel wie Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die nukleophile Substitution verschiedene substituierte Ammoniumverbindungen ergeben .

Vergleich Mit ähnlichen Verbindungen

Chlormequat Chlorid kann mit anderen Pflanzenwachstumsregulatoren wie Uniconazol und Daminozid verglichen werden:

Liste ähnlicher Verbindungen

- Uniconazol

- Daminozid

- Mepiquat Chlorid

- Paclobutrazol

Chlormequat Chlorid ist einzigartig in seiner spezifischen Hemmung der Gibberellinsynthese und seiner weit verbreiteten Verwendung in der Landwirtschaft zur Verbesserung des Ernteertrags und der Qualität .

Eigenschaften

IUPAC Name |

2-chloroethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZZMRAGKVHANO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN.Cl, Array, C5H13Cl2N | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020303 | |

| Record name | Chlormequat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlormequat chloride appears as white crystals with a fishlike odor. Used as a plant growth regulator. Said to be effective for cereal grains, tomatoes, and peppers. (EPA, 1998), White solid with a fishy odor; Very hygroscopic; [Merck Index] White crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlormequat chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN LOWER ALC SUCH AS METHANOL; INSOL IN ETHER & HYDROCARBONS; WATER SOLUBILITY 74% @ 20 °C, In ethanol, 320 g/kg at 20 °C., Solubility in methanol: >25 kg/kg at 20 °C, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °C)., In water, 9.96X10+5 mg/L at 20-25 °C, Solubility in water, g/100ml at 20 °C: 74 (good) | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.14 to 1.15 g/mL at 20 °C | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000008 [mmHg], 7.5X10-8 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlormequat chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Chlormequat chloride has been reported in the literature to act at the nicotinic receptor site of the neuromuscular junction. The test material may act as a depolarizing agent at this site, leading to muscular excitation followed by muscle weakness. Acute toxicity may lead to respiratory arrest. Acute toxicity of chlormequat chloride has also been reported to differ by species, which is likely due to sensitivity to depolarizing neuromuscular blockers. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cyrstalline solid, Colorless crystals | |

CAS No. |

999-81-5 | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlormequat chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormequat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormequat chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-chloro-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlormequat chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormequat chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPL2215L82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0781 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

473 °F Decomposes (EPA, 1998), 239 °C (decomposes) | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4910 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORMEQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chlormequat chloride interact with plants and what are the downstream effects?

A1: Chlormequat chloride [, , , , , , , , ] acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, hormones responsible for cell elongation and plant growth. By reducing gibberellin levels, chlormequat chloride leads to shorter internodes, resulting in more compact plants with thicker stems. This often leads to increased lodging resistance, a crucial factor for improving crop yield.

Q2: Can you provide specific examples of chlormequat chloride's effects on different plant species?

A2: In tomato plants, chlormequat chloride has been shown to reduce shoot height, increase stem diameter, and influence leaf thickness [, , ]. It also affects root length and radius []. In grapevines, it has been observed to reduce shoot length and internodal distance while increasing cane diameters and leaf thickness []. Chlormequat chloride can also induce leaf silvering in Cucurbita pepo, similar to the symptoms caused by silverleaf whitefly infestation, likely due to hormonal alterations [].

Q3: Does chlormequat chloride affect the photosynthetic activity of plants?

A3: Research on Thompson Seedless Grapevines suggests that chlormequat chloride can positively influence photosynthetic activity, potentially contributing to increased yield and fruitfulness []. Studies on linseed (Linum usitatissimum L.) also show that the application of chlormequat chloride leads to a more developed leaf apparatus with increased photosynthetic productivity, further supporting its positive influence on plant photosynthesis [].

Q4: What is the molecular formula and weight of chlormequat chloride?

A4: Chlormequat chloride has the molecular formula C5H13Cl2N and a molecular weight of 158.08 g/mol.

Q5: What do we know about the absorption, distribution, metabolism, and excretion of chlormequat chloride in plants?

A6: While the provided abstracts do not extensively cover the complete ADME profile of chlormequat chloride in plants, studies suggest that it is absorbed by the plant following foliar or drench application and translocated within the plant system [, ]. Further research is needed to fully understand its metabolism and excretion pathways in various plant species.

Q6: What analytical methods are used to determine chlormequat chloride residues in plant materials?

A9: One study utilized surface-enhanced Raman spectroscopy (SERS) coupled with chemometric methods for the sensitive detection of chlormequat chloride residues in wheat []. The method proved effective in quantifying residues at levels below the maximum residue limits. This highlights the use of advanced analytical techniques for monitoring chlormequat chloride residues in agricultural products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)